molecular formula C17H15FN4O2 B2872603 1-(4-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866872-15-3

1-(4-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2872603
M. Wt: 326.331
InChI Key: GFXVANFYCAVMDR-UHFFFAOYSA-N
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Description

The compound “1-(4-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The triazole ring is substituted with a 4-fluorophenyl group, a 4-methoxyphenyl group, and a carboxamide group. The presence of these functional groups could potentially give this compound interesting chemical and biological properties.



Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a [3+2] cycloaddition reaction. The 4-fluorophenyl and 4-methoxyphenyl groups could be introduced through substitution reactions. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring and the various substituents. The fluorine atom on the phenyl ring is an electron-withdrawing group, which could influence the electronic properties of the molecule. The methoxy group is an electron-donating group and could have the opposite effect.



Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the amide group could make it susceptible to hydrolysis under acidic or basic conditions. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar amide group and the potential for hydrogen bonding could influence its solubility in different solvents.


Scientific Research Applications

Synthetic Methodologies and Structural Analysis

The compound of interest, although not directly mentioned in the available literature, shares structural similarities with various 1,2,3-triazole derivatives, which have been extensively studied for their synthesis, crystal structure, and potential in creating novel bioactive molecules. For instance, the synthesis and crystal structure of 2-(4-Fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol demonstrate the versatility of triazole derivatives in drug design and structural analysis, highlighting the potential for the compound to undergo similar investigations for its structural elucidation and optimization in medicinal chemistry applications (Xu Liang, 2009).

Anticancer Activity

Several triazole derivatives, including those structurally related to the compound , have been synthesized and evaluated for their anticancer properties. A study on the synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents shows that modifications at the 4-position of the phenyl ring, such as methoxy groups, can significantly improve activity against cancer cell lines, suggesting that similar modifications in the compound of interest could yield promising anticancer agents (A. Aliabadi et al., 2010).

Anticonvulsant Activity

The compound's similarity to other triazole derivatives that have shown pronounced anticonvulsant activities hints at its potential application in the treatment of seizure disorders. For instance, 4-methoxy-3-chloroanilide 1-(3’-fluoro-phenyl)-5-methyl-1,2,3-triazole (1H)-4-carboxylic acid has exhibited significant anticonvulsant activity, surpassing that of reference drugs, indicating the therapeutic promise of triazole derivatives in neurological disorders (L. Perekhoda, 2015).

Antimicrobial and Antitumor Activities

Research into triazole compounds has also revealed their potent antimicrobial and antitumor activities. For example, studies on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives have found that certain substitutions on the triazole ring can lead to compounds with good to moderate activities against various microorganisms, suggesting potential applications in addressing bacterial infections and designing new antimicrobial agents (H. Bektaş et al., 2007). Additionally, the synthesis, crystal structure, and antitumor activity of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide provide insights into the structure-activity relationships that guide the development of triazole-based antitumor agents, underscoring the potential of the compound of interest in cancer research (Xuechen Hao et al., 2017).

Safety And Hazards

Without specific data, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.


Future Directions

Future research on this compound could involve investigating its synthesis, characterizing its physical and chemical properties, and testing its biological activity. It could also be interesting to explore the effects of modifying the substituents on the triazole ring.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and literature sources would be needed. Always consult with a qualified professional or refer to the appropriate safety data sheets when handling chemicals.


properties

IUPAC Name

1-(4-fluorophenyl)-N-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O2/c1-11-16(17(23)19-13-5-9-15(24-2)10-6-13)20-21-22(11)14-7-3-12(18)4-8-14/h3-10H,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXVANFYCAVMDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

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